1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone
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Overview
Description
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone is an organic compound characterized by a bicyclic octane core with a methylsulfonyl group and a pyrrole substituent. Its unique structure makes it an interesting subject of study in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves several steps, including:
Formation of the Azabicyclo[3.2.1]octane Core: Starting from a simple bicyclic precursor, suitable transformations introduce the azabicyclic structure.
Methylsulfonyl Group Introduction: This step usually involves the reaction of the core structure with a methylsulfonyl chloride reagent under basic conditions.
Attachment of Pyrrole: The final step generally involves the alkylation or acylation of pyrrole with an appropriate ethanone derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and employing continuous flow chemistry to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Potentially yielding sulfone derivatives.
Reduction: Can lead to the deoxygenation of the sulfonyl group.
Substitution: Especially at the pyrrole moiety, leading to further functionalized derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reagents: Lithium aluminum hydride (LAH) or borane complexes.
Substitution Reagents: Halogenated reagents for electrophilic substitutions on the pyrrole ring.
Major Products Formed: Major products typically include functionalized derivatives retaining the core azabicyclic structure, often modified at the sulfonyl or pyrrole sites.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex molecules. Biology: Studied for its potential biological activities. Medicine: Investigated for therapeutic applications, possibly as enzyme inhibitors or receptor modulators. Industry: Could serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
Mechanism: This compound can interact with various molecular targets, potentially acting as an inhibitor or modulator of biological pathways. Its precise mechanism of action depends on the specific biological context.
Molecular Targets and Pathways: Potential targets include enzymes involved in metabolic pathways or receptors in signal transduction pathways.
Comparison with Similar Compounds
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-2-yl)ethanone
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-3-yl)ethanone
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethanone
Properties
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)13-8-11-4-5-12(9-13)16(11)14(17)10-15-6-2-3-7-15/h2-3,6-7,11-13H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBGPORTKHWXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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